![molecular formula C8H18ClN3O2 B13578884 3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride typically involves the reaction of dimethylamine with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This can result in various biological and chemical effects, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2-(dimethylamino)acetamido derivatives: These compounds share similar structural features and chemical properties.
N-methylpropanamide derivatives: Compounds with similar amide groups and functional groups.
Uniqueness
3-[2-(dimethylamino)acetamido]-N-methylpropanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H18ClN3O2 |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
3-[[2-(dimethylamino)acetyl]amino]-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-9-7(12)4-5-10-8(13)6-11(2)3;/h4-6H2,1-3H3,(H,9,12)(H,10,13);1H |
Clave InChI |
OVGCVFZEGUSUKA-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCNC(=O)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13578802.png)
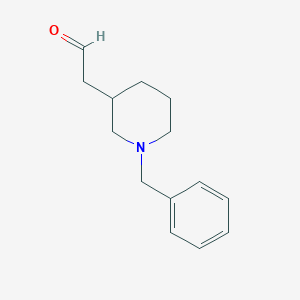
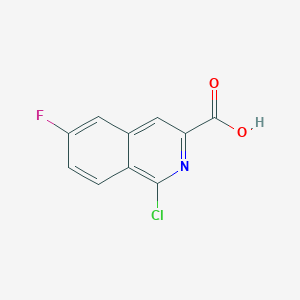
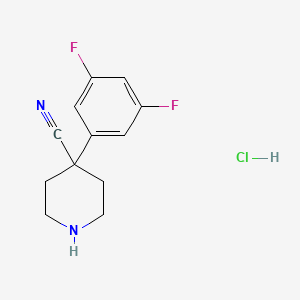
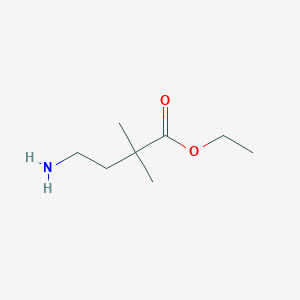

![Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
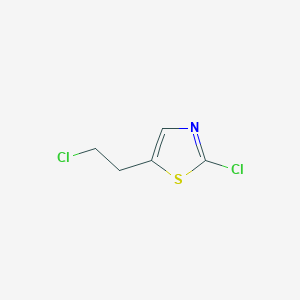
![6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13578861.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
![[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid](/img/structure/B13578889.png)

